1,3,7-Triazaspiro[4.4]nonane-2,4-dione

Conformational restriction Lead optimization Entropic benefit

Unlike simple hydantoins (e.g., 5,5-dimethylhydantoin), 1,3,7-Triazaspiro[4.4]nonane-2,4-dione offers zero rotatable bonds and an integrated pyrrolidine nitrogen for solubility tuning and vector-specific derivatization. This rigid spirocyclic core is clinically validated (LFA-1 antagonist BMS-688521, IC50 2.5 nM) and enables high-yield, chromatography-free library synthesis. Ideal for fragment-based screening and antimicrobial SAR. Secure your supply now.

Molecular Formula C6H9N3O2
Molecular Weight 155.157
CAS No. 1334146-82-5; 908099-69-4
Cat. No. B2355181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,7-Triazaspiro[4.4]nonane-2,4-dione
CAS1334146-82-5; 908099-69-4
Molecular FormulaC6H9N3O2
Molecular Weight155.157
Structural Identifiers
SMILESC1CNCC12C(=O)NC(=O)N2
InChIInChI=1S/C6H9N3O2/c10-4-6(1-2-7-3-6)9-5(11)8-4/h7H,1-3H2,(H2,8,9,10,11)
InChIKeyYRYCOOMEQSXVLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 1,3,7-Triazaspiro[4.4]nonane-2,4-dione (CAS 1334146-82-5): A Spirocyclic Hydantoin Building Block


1,3,7-Triazaspiro[4.4]nonane-2,4-dione is a conformationally rigid spirocyclic molecule that fuses a hydantoin ring with a pyrrolidine ring through a shared quaternary carbon [1]. This scaffold is a member of the triazaspiro family, distinguished by a zero rotatable bond count and a topological polar surface area (TPSA) of 70.2 Ų, features that are fundamentally different from simple hydantoins [2]. The compound is primarily procured as a versatile intermediate for medicinal chemistry derivatization, where the secondary amine on the pyrrolidine ring serves as a key functionalization point [1].

Why a Simple Hydantoin Cannot Substitute for 1,3,7-Triazaspiro[4.4]nonane-2,4-dione in Drug Discovery


The substitution of 1,3,7-triazaspiro[4.4]nonane-2,4-dione with a generic, non-spiro hydantoin like 5,5-dimethylhydantoin or phenytoin fundamentally alters key molecular properties critical for lead optimization. The spirocyclic junction eliminates rotatable bonds, locking the pharmacophoric elements into a defined three-dimensional orientation, which is essential for target binding entropy [1]. Furthermore, the integrated pyrrolidine nitrogen provides a basic handle for solubility modulation and vector-specific derivatization that is completely absent in simple hydantoins, making it an irreplaceable scaffold for programs requiring vectorial diversity from a rigid core [2]. The evidence below quantifies these critical differences.

Quantitative Differentiation Evidence for 1,3,7-Triazaspiro[4.4]nonane-2,4-dione vs. Analogous Scaffolds


Superior Conformational Rigidity: Zero Rotatable Bonds vs. Simple Hydantoins

The spirocyclic fusion in 1,3,7-triazaspiro[4.4]nonane-2,4-dione results in a rotatable bond count of zero, compared to one rotatable bond in the widely used anticonvulsant hydantoin, phenytoin (5,5-diphenylhydantoin) [1]. This complete conformational restriction pre-organizes the molecule for target binding, a factor strongly correlated with improved potency in spirocyclic drug candidates [2].

Conformational restriction Lead optimization Entropic benefit

Enhanced Hydrogen Bonding Capacity vs. 5,5-Dimethylhydantoin

1,3,7-Triazaspiro[4.4]nonane-2,4-dione possesses 4 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA), a direct consequence of its three nitrogen atoms and two carbonyl groups [1]. In contrast, the simple hydantoin 5,5-dimethylhydantoin has only 2 HBD and 2 HBA [2]. The additional donor and acceptor capacity enhances aqueous solubility potential and enables more complex, multi-point target interactions.

Ligand efficiency Solubility Drug-likeness

Higher Topological Polar Surface Area (TPSA) Indicating Superior Aqueous Solubility Profile

The computed TPSA of 1,3,7-triazaspiro[4.4]nonane-2,4-dione is 70.2 Ų [1], which is significantly higher than the 46.2 Ų for the simpler 5,5-dimethylhydantoin [2]. A TPSA value above 60 Ų is generally associated with improved aqueous solubility and oral absorption, placing the target compound in a more favorable ADMET space for oral drug candidates.

ADMET Aqueous solubility Oral bioavailability

Clinical-Stage Scaffold Validation: BMS-688521 Achieves 2.5 nM IC50 Against LFA-1

Derivatives built on the 1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold have produced clinical-stage candidates. BMS-688521, a highly optimized spirocyclic hydantoin based on this exact core, demonstrated an IC50 of 2.5 nM in an LFA-1/ICAM adhesion assay and 60 nM in a mixed lymphocyte reaction (MLR) assay [1]. This potency was described as 'significantly enhanced' relative to the first-generation clinical compound from a different chemical series, ultimately leading to its advancement into clinical trials [1].

Immunology Integrin antagonist Clinical candidate

Broad-Spectrum Antimicrobial Activity of Derivatives Against Gram-Positive Bacteria at Synthetically Accessible Levels

Derivatives of 1,3,7-triazaspiro[4.4]nonane-2,4-dione have demonstrated inhibitory activity against Staphylococcus aureus and Bacillus subtilis, with the methyl-substituted arylmethyl derivatives showing particular sensitivity [1]. In a separate study, 7-arenesulfonyl-3-arylmethyl derivatives also exhibited antibacterial activity against these Gram-positive strains [2]. While specific MIC values are behind paywalls, the consistent activity across multiple derivative series confirms the scaffold's inherent antimicrobial potential.

Antimicrobial Gram-positive Structure-activity relationship

High-Yield Synthetic Accessibility with No Additional Purification Required

The synthesis of 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives has been reported to proceed with high yields, affording intermediates and target compounds that do not require additional purification steps [1]. This contrasts with many spirocyclic scaffolds that often necessitate chromatography for acceptable purity, representing a practical advantage for parallel synthesis and library production.

Synthetic efficiency Medicinal chemistry Derivatization

High-Value Application Scenarios for 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Based on Differentiated Evidence


Fragment-Based Drug Discovery Requiring Ultra-Rigid, Low-Molecular-Weight Scaffolds

With zero rotatable bonds and a molecular weight of 155.16 g/mol, this scaffold is ideally suited for fragment-based screening libraries where conformational rigidity is paramount for maximizing ligand efficiency. The scaffold's pre-organized geometry, combined with its balanced HBD/HBA profile, allows for the detection of weak but specific binding interactions that can be rapidly optimized [1][2].

Medicinal Chemistry Programs Targeting Integrins or Protein-Protein Interactions

The clinical validation of the spirocyclic hydantoin chemotype as an LFA-1 antagonist (BMS-688521, IC50 2.5 nM) positions this scaffold as a proven starting point for programs targeting integrins and other protein-protein interactions where a rigid, directional presentation of functional groups is essential for disrupting large binding interfaces [1].

Antimicrobial Lead Generation Against Gram-Positive Pathogens

Multiple independent studies have confirmed that derivatives of this scaffold exhibit activity against Staphylococcus aureus and Bacillus subtilis. The synthetic tractability of the core, including the reported ability to generate pure products without chromatography, makes it a practical choice for antimicrobial SAR campaigns requiring the rapid synthesis of compound libraries [2][3].

Parallel Synthesis and Library Production for Hit Expansion

The combination of a reactive secondary amine handle on the pyrrolidine ring and the reported high-yield, purification-free synthetic routes establishes this compound as a premier building block for parallel chemistry. Procurement for library production is justified by the streamlined workflow that eliminates chromatographic bottlenecks, thereby reducing the per-compound cost in array synthesis [1].

Quote Request

Request a Quote for 1,3,7-Triazaspiro[4.4]nonane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.